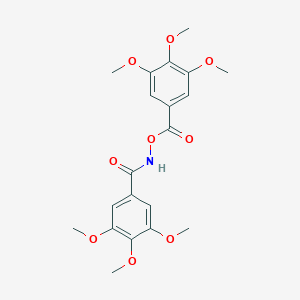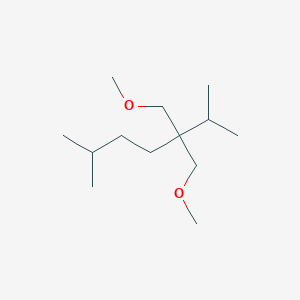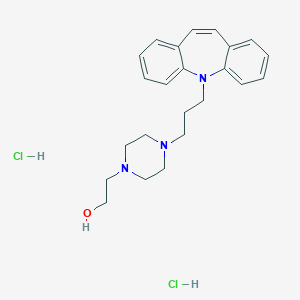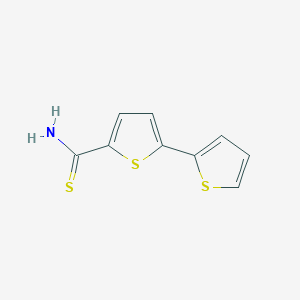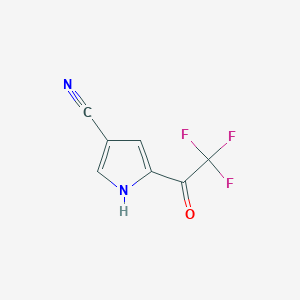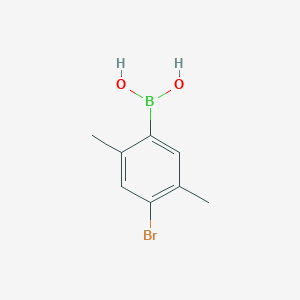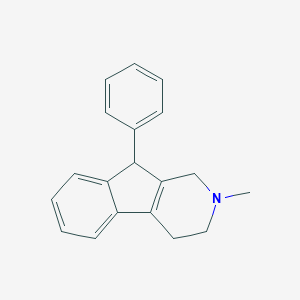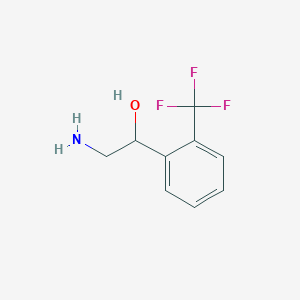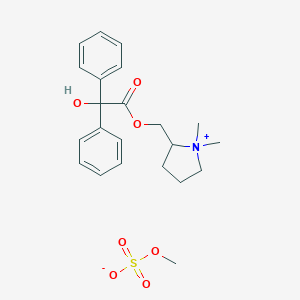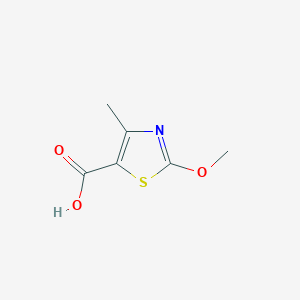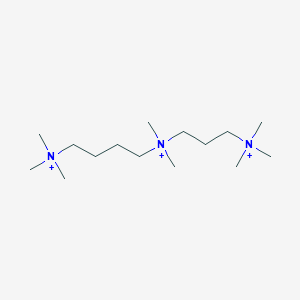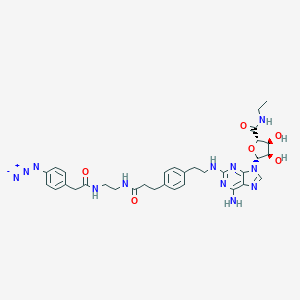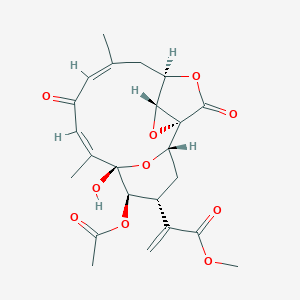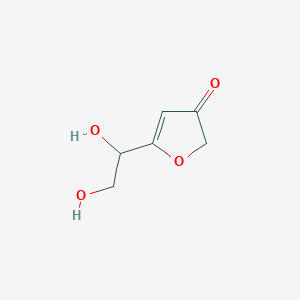
5-(1,2-Dihydroxyethyl)-3(2H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dihydroxyethyl)-3(2H)-furanone, commonly known as furanone, is a natural organic compound that is widely used in the food industry due to its unique flavor and aroma. Furanone is a cyclic lactone that is found in various fruits and vegetables, including strawberries, tomatoes, and carrots. In recent years, furanone has gained significant attention in the scientific community due to its potential health benefits and applications in various fields.
Mécanisme D'action
Furanone is believed to exert its biological effects through various mechanisms, including inhibition of quorum sensing and modulation of gene expression. Quorum sensing is a process by which bacteria communicate with each other to coordinate their behavior, and furanone has been shown to disrupt this process, leading to decreased virulence and biofilm formation. Furanone has also been shown to modulate gene expression in various organisms, leading to changes in cellular processes and functions.
Effets Biochimiques Et Physiologiques
Furanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal studies, furanone has been shown to have anti-inflammatory, anti-cancer, and cardioprotective effects. Furanone has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Furanone has several advantages and limitations for lab experiments. One of the main advantages is its natural origin, making it a safe and environmentally friendly alternative to synthetic compounds. Furanone is also relatively easy to synthesize and has a unique flavor and aroma, making it a useful tool in food science research. However, furanone has some limitations, including its low solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for furanone research, including its potential use as a natural antimicrobial agent in food preservation and its applications in the pharmaceutical industry. Furanone has also shown promising results in the treatment of various diseases, including cancer and diabetes, and further research is needed to explore its therapeutic potential. Additionally, the mechanisms of action of furanone need to be further elucidated to fully understand its biological effects.
Méthodes De Synthèse
Furanone can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. One of the most common methods for furanone synthesis is the acid-catalyzed reaction of dihydroxyacetone with acetic anhydride. Microbial fermentation of certain bacteria and fungi can also produce furanone, and enzymatic synthesis using enzymes such as lipases and esterases has shown promising results.
Applications De Recherche Scientifique
Furanone has been extensively studied for its potential health benefits and applications in various fields. In the food industry, furanone is used as a natural flavoring agent in various products, including baked goods, beverages, and dairy products. Furanone has also been studied for its antimicrobial and antioxidant properties, making it a potential candidate for use in food preservation.
Propriétés
Numéro CAS |
138370-64-6 |
|---|---|
Nom du produit |
5-(1,2-Dihydroxyethyl)-3(2H)-furanone |
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
5-(1,2-dihydroxyethyl)furan-3-one |
InChI |
InChI=1S/C6H8O4/c7-2-5(9)6-1-4(8)3-10-6/h1,5,7,9H,2-3H2 |
Clé InChI |
ZKKWNLUNMKLFKO-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)C(CO)O |
SMILES canonique |
C1C(=O)C=C(O1)C(CO)O |
Synonymes |
5-(1,2-dihydroxyethyl)-3(2H)-furanone 5-diOHEt-3-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



